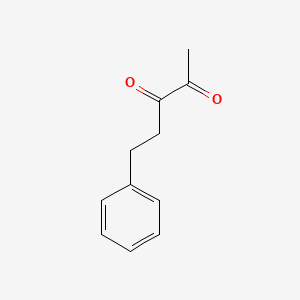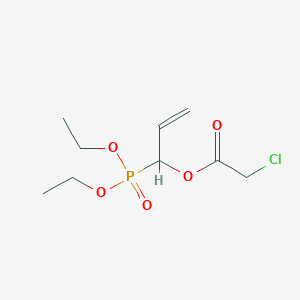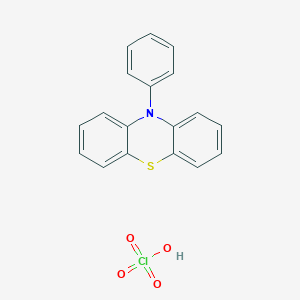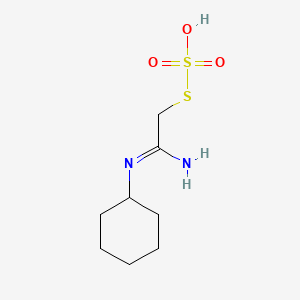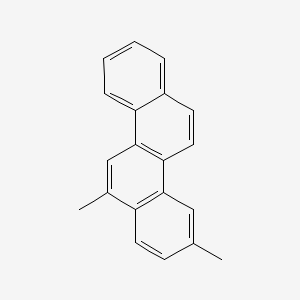
Dimethylchrysene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylchrysene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H16 It is a derivative of chrysene, characterized by the presence of two methyl groups attached to the aromatic ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dimethylchrysene can be synthesized through several methods. One common approach involves the reaction of 2-iodonaphthalene with 2-methyl-2-phenylpropanal in the presence of palladium diacetate and silver trifluoroacetate under an inert atmosphere at 85°C for 16 hours . Another method includes the use of 5,6-chrysenequinone and methylmagnesium iodide to obtain 5,6-dihydro-5,6-dimethylchrysene-5,6-diol, which can be thermally dehydrated to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.
Analyse Chemischer Reaktionen
Types of Reactions: Dimethylchrysene undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the reaction of 5,6-dimethylchrysene with methanolic hydrogen chloride at 0°C results in the formation of 6-chloromethyl-5-methylchrysene and 12-chloro-5,6-dimethylchrysene .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Halogenation reactions can be carried out using reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce halogenated this compound compounds.
Wissenschaftliche Forschungsanwendungen
Dimethylchrysene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives in various chemical reactions.
Biology: Research on this compound includes its metabolic pathways and interactions with biological macromolecules.
Medicine: Studies have investigated its potential carcinogenic properties and its role in tumor initiation.
Industry: this compound is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of dimethylchrysene involves its metabolic activation to form reactive intermediates, such as diol epoxides. These intermediates can interact with DNA, leading to the formation of DNA adducts and potential mutagenic effects . The molecular targets include guanine residues in DNA, and the pathways involved are primarily related to the metabolic activation and detoxification processes.
Vergleich Mit ähnlichen Verbindungen
- 1,11-Dimethylchrysene
- 5,7-Dimethylchrysene
- 5,12-Dimethylchrysene
Comparison: Dimethylchrysene is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and biological activity. For instance, 5,11-dimethylchrysene is a stronger tumor initiator compared to 5,12-dimethylchrysene, highlighting the importance of methyl group positioning in determining carcinogenic potential .
Eigenschaften
CAS-Nummer |
41637-92-7 |
|---|---|
Molekularformel |
C20H16 |
Molekulargewicht |
256.3 g/mol |
IUPAC-Name |
3,12-dimethylchrysene |
InChI |
InChI=1S/C20H16/c1-13-7-9-16-14(2)12-20-17-6-4-3-5-15(17)8-10-18(20)19(16)11-13/h3-12H,1-2H3 |
InChI-Schlüssel |
GHLVRGHNAAFWQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C(=CC3=C2C=CC4=CC=CC=C43)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


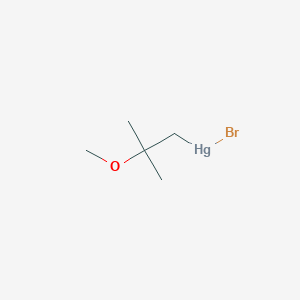
![4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14653103.png)
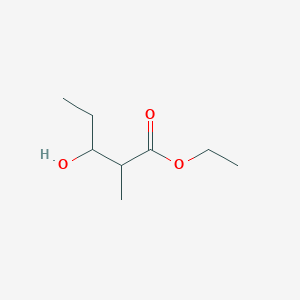
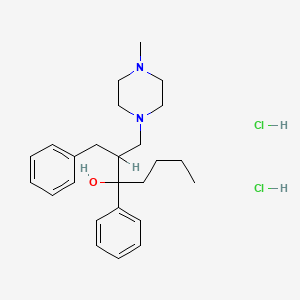
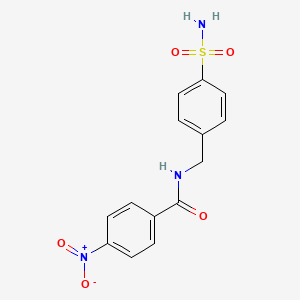

![Methyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B14653132.png)
